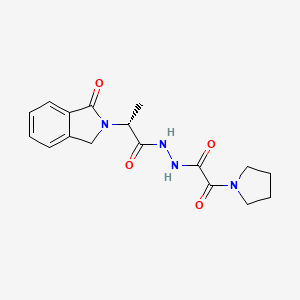![molecular formula C12H16N2O3 B7437857 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid, also known as MPAA, is an amino acid derivative that has shown potential in various scientific research applications.
Wirkmechanismus
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid inhibits histone deacetylases by binding to the active site of the enzyme. This results in the accumulation of acetylated histones, which leads to changes in gene expression and ultimately, cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid has also been shown to improve insulin sensitivity and glucose uptake in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid in lab experiments is its specificity for histone deacetylases. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
Future research on 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could be done to explore its anti-inflammatory effects and potential use in treating inflammatory diseases, such as rheumatoid arthritis. Finally, research could be done to improve the solubility of 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid, which would make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid involves the condensation of 4-methyl-3-pyridinecarboxylic acid with 2-amino-2-methyl-1-propanol followed by acylation with 2-bromoacetyl chloride. The resulting 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid is then purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid works by inhibiting the activity of histone deacetylases, which are enzymes that play a role in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-4-5-13-7-9(8)6-10(15)14-12(2,3)11(16)17/h4-5,7H,6H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVYTHDHKURIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC(=O)NC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide](/img/structure/B7437785.png)
![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)
![2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7437793.png)
![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-6-yl)methanone](/img/structure/B7437811.png)
![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)

![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylcarbamoylamino)oxyacetamide](/img/structure/B7437869.png)
